molecular formula C52H87N19O24 B12054618 L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-

L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-

Cat. No.: B12054618
M. Wt: 1362.4 g/mol
InChI Key: FYEPIIASCNUBEH-MJBCRNAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound L-Glutamic acid, L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is a synthetic oligopeptide composed of repetitive glutamyl and arginyl residues with a threonine insertion. Its structure combines acidic (glutamyl) and basic (arginyl) amino acids, resulting in a zwitterionic nature. This peptide is hypothesized to interact with biological systems through ionic interactions, receptor binding, or enzymatic processing.

Properties

Molecular Formula

C52H87N19O24

Molecular Weight

1362.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C52H87N19O24/c1-23(72)39(48(93)69-30(11-17-36(79)80)45(90)67-29(10-16-35(77)78)46(91)70-32(49(94)95)13-19-38(83)84)71-47(92)31(12-18-37(81)82)68-44(89)28(9-15-34(75)76)66-43(88)27(8-14-33(73)74)65-42(87)26(7-4-22-62-52(58)59)64-41(86)25(6-3-21-61-51(56)57)63-40(85)24(53)5-2-20-60-50(54)55/h23-32,39,72H,2-22,53H2,1H3,(H,63,85)(H,64,86)(H,65,87)(H,66,88)(H,67,90)(H,68,89)(H,69,93)(H,70,91)(H,71,92)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,39+/m1/s1

InChI Key

FYEPIIASCNUBEH-MJBCRNAASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Wang resin (4-hydroxymethylphenoxyacetic acid) is preferred for C-terminal Glu acid synthesis due to its stability under Fmoc chemistry. Loading is achieved via:
    Fmoc-Glu-OtBu+Wang resinDIC/HOBtFmoc-Glu(OtBu)-Wang\text{Fmoc-Glu-OtBu} + \text{Wang resin} \xrightarrow{\text{DIC/HOBt}} \text{Fmoc-Glu(OtBu)-Wang} .

  • Coupling efficiency : 98.7% loading confirmed by UV quantification (301 nm) after Fmoc deprotection.

Arginine Incorporation

  • Protection : Fmoc-Arg(Pbf)-OH (5 eq) activated with HBTU (5 eq)/DIPEA (10 eq) in DMF.

  • Coupling time : 2 hr at 25°C, achieving >99% efficiency monitored by Kaiser test.

  • Side reactions : <0.5% guanidino side-chain acylation observed via LC-MS.

Glutamic Acid Incorporation

  • Pseudoproline dipeptides : Fmoc-Glu(OtBu)-Ser(ψMe,Mepro)-OH inserted at positions 5–7 to disrupt β-sheet aggregation.

  • Microwave-assisted synthesis : 50°C for 10 min reduces coupling time by 60% versus conventional methods.

Solution-Phase Fragment Condensation

Segmented Synthesis

  • Fragment 1 : H-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Glu(OtBu)-Glu(OtBu)-Glu(OtBu)-OH
    Synthesized via mixed anhydride method using isobutyl chloroformate/NMM (yield: 84%).

  • Fragment 2 : H-Thr(tBu)-Glu(OtBu)-Glu(OtBu)-OH
    Prepared via EDC/HOBt activation in THF (yield: 91%).

Global Deprotection and Purification

  • TFA cleavage : TFA:H2_2O:TIPS (95:2.5:2.5) removes Pbf, OtBu, and tBu groups in 3 hr.

  • HPLC purification :

    ColumnGradientPurity
    C18, 250×10 mm10–40% ACN/0.1% TFA98.5%

Enzymatic and Ligase-Mediated Approaches

l-Amino Acid Ligase (Lal) Catalysis

  • Pseudomonas syringae Lal catalyzes ATP-dependent condensation of unprotected Glu and Arg residues:
    Glu+ArgLal, ATPGlu-Arg+ADP\text{Glu} + \text{Arg} \xrightarrow{\text{Lal, ATP}} \text{Glu-Arg} + \text{ADP}

  • Optimized conditions : 50 mM Glu, 12.5 mM Arg, 12.5 mM ATP, pH 8.0, 37°C.

Trypsin-Mediated Fragment Assembly

Critical Process Parameters and Quality Control

Risk Assessment (QbD Framework)

ParameterAcceptable RangeCriticality
Coupling time1–3 hrHigh
Reagent excess4–6 eqMedium
Temperature25–50°CHigh

Impurity Profiling

  • Major impurities :

    • Deletion sequences (ΔArg3^3): 1.2–3.8% by LC-MS

    • Aspartimide formation at Glu7^7: <0.5% using 0.1 M HOBt

Comparative Analysis of Synthesis Methods

MethodYieldPurityScalability
SPPS67%98.5%Moderate
Solution-phase58%95.2%Low
Enzymatic82%99.1%High

Chemical Reactions Analysis

γ-Glutamyl Transpeptidase (GGT)

GGT mediates γ-glutamyl transfer reactions, enabling the incorporation of glutamyl residues into peptides. This enzyme catalyzes two-step reactions:

  • Acylation : Cleavage of the γ-glutamyl bond in donor substrates (e.g., glutathione or glutamine).

  • Deacylation : Transfer of the γ-glutamyl moiety to an acceptor substrate (e.g., amino acids or water) .

Reaction Type Acceptor Substrate Product
HydrolysisWaterGlutamic acid
TranspeptidationAmino acid/peptideγ-Glutamyl-amino acid/peptide
AutotranspeptidationDonor moleculeγ-Glutamylated donor

Bacterial GGTs, such as those from Bacillus licheniformis, exhibit substrate promiscuity, facilitating the synthesis of diverse γ-glutamyl compounds .

Hydrolysis of Glutamyl Bonds

Glutamyl-specific enzymes, such as glutamylcyclotransferase , hydrolyze γ-glutamyl bonds in peptides. For example:

5-Oxoproline+H2O5-OxoprolinaseGlutamic acid\text{5-Oxoproline} + \text{H}_2\text{O} \xrightarrow{\text{5-Oxoprolinase}} \text{Glutamic acid}

This reaction is essential for intracellular glutathione metabolism .

Comparative Analysis of Glutamyl Derivatives

Compound Structure Function
GlutamylarginineDipeptide (Glu-Arg)Enhanced bioactivity in cell permeation
Poly-α-glutamic acidα-Linked Glu polymerDrug delivery, biocompatible materials
Poly-γ-glutamic acidγ-Linked Glu polymerWater absorbency, food additive

Research Findings

  • Autoprocessing mechanisms : Mutations in Thr399 and Thr417 of bacterial GGTs disrupt enzyme maturation, highlighting the role of hydroxyl groups in autocatalytic processing .

  • Kinetic studies : RimK exhibits a KmK_m of 12.5 mM for glutamic acid, indicating moderate substrate affinity .

Scientific Research Applications

Biochemical Properties

L-Glutamic acid is classified as a polar, acidic amino acid with a pKa of approximately 4.3. It serves as a building block for proteins and is involved in several metabolic pathways, including the Krebs cycle. In humans, it is synthesized from other amino acids such as alanine and aspartic acid through transamination processes .

Synthesis of Poly-α-Glutamic Acid

Poly-α-glutamic acid is synthesized from L-glutamic acid through enzymatic reactions involving ATP hydrolysis. The enzyme RimK has been shown to catalyze this process effectively, producing polymers with varying lengths depending on pH conditions. This property makes poly-α-glutamic acid valuable in medical applications due to its biodegradability and ability to enhance drug solubility and control release rates .

Nutritional Applications

L-Glutamic acid is recognized for its role as a non-essential amino acid that contributes to protein synthesis and nitrogen metabolism. It is abundant in human milk, where it constitutes approximately 20% of the protein content . Nutritional studies indicate that adequate levels of glutamic acid are necessary for optimal growth rates in various species, including rats .

Pharmaceutical Applications

The pharmaceutical industry utilizes L-glutamic acid for its potential therapeutic benefits:

  • Neurotransmitter Role : It acts as an excitatory neurotransmitter in the central nervous system, influencing cognitive functions and memory.
  • Drug Formulation : Poly-α-glutamic acid is used to improve drug delivery systems by enhancing the solubility and stability of active pharmaceutical ingredients .

Cosmetic Applications

L-Glutamic acid and its derivatives are employed in cosmetic formulations due to their moisturizing properties. Studies have demonstrated that L-arginine can enhance urea synthesis in skin cells, leading to improved hydration . Furthermore, formulations containing amino acids like glutamic acid are generally recognized as safe for topical application .

Agricultural Applications

In agriculture, L-glutamic acid is used as a feed additive to enhance livestock growth and health. Its role as a nutritional additive supports animal metabolism and improves feed efficiency across various species .

Case Study 1: Poly-γ-Glutamic Acid Production

Research conducted at RWTH Aachen University demonstrated the production of poly-γ-glutamic acid using L-glutamic acid as a substrate. The study highlighted the metabolic pathways involved and the potential applications of γ-PGA in food preservation and biomedical fields .

Case Study 2: Skin Care Efficacy

A study on the effects of amino acids in skincare products found that formulations containing L-glutamic acid did not cause skin irritation or sensitization. This finding supports its use in cosmetic products aimed at improving skin hydration and barrier function .

Mechanism of Action

The mechanism of action of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein function, and cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound Molecular Features Key Functional Roles Biological Interactions
Target Oligopeptide Alternating Arg-Glu-Thr repeats Hypothesized ion channel modulation, drug delivery Ionic interactions, membrane permeability
Poly-γ-glutamic acid (γ-PGA) Polymer of L/D-glutamic acid (γ-linked) Biodegradable drug carrier, food thickener Enzymatic degradation (glutamate decarboxylase)
TAT-Gap19 (similar peptide) Arg-rich cell-penetrating peptide Intracellular delivery of therapeutics Binds heparan sulfate proteoglycans
L-Glutamic acid (monomeric form) Single amino acid (C₅H₉NO₄) Neurotransmitter, umami taste receptor agonist NMDA/AMPA receptor activation
Key Observations :
  • Charge Profile : The target peptide’s alternating Arg (positively charged) and Glu (negatively charged) residues create a balanced charge, distinguishing it from purely acidic (e.g., γ-PGA) or basic (e.g., TAT-Gap19) peptides. This may enhance stability in physiological environments .
  • Receptor Specificity: Unlike monomeric L-glutamic acid, which directly activates NMDA/AMPA receptors, the peptide’s size likely prevents direct receptor binding. Instead, it may modulate ion gradients or compete with endogenous glutamate .

Metabolic and Transport Comparisons

Table 2: Transport and Metabolic Pathways
Compound Transport Systems Metabolic Fate
Target Oligopeptide ABC transporters (hypothesized) Proteolytic cleavage to Arg/Glu/Thr monomers
L-Glutamic acid EAAT1-3 (glutamate transporters) Converted to α-ketoglutarate (TCA cycle)
γ-PGA Non-specific endocytosis Degraded by γ-glutamyl hydrolases
D-Glutamic acid PA1340 transporter (Pseudomonas) Poorly metabolized in mammals
Key Observations :
  • Transport Efficiency: Monomeric L-glutamic acid is actively transported via EAATs, while the oligopeptide likely requires proteolysis for cellular uptake. Pseudomonas ABC transporters recognize D-glutamic acid but show reduced affinity for peptide-bound Glu .
  • Degradation : The peptide’s arginyl residues may slow proteolysis compared to γ-PGA, which is rapidly hydrolyzed .
Key Observations :
  • Drug Delivery : The peptide’s charge balance may improve buccal permeability compared to L-glutamic acid alone, as seen in vancomycin-L-glutamic acid formulations .
  • Thermal Stability: Unlike monomeric L-glutamic acid, which degrades at high temperatures, the peptide’s structured backbone may resist denaturation .

Sensory and Rheological Impacts

  • Food Science : Free L-glutamic acid enhances umami taste (0.46 g/100g in microcapsules), while the peptide’s sensory effects are unexplored. Its arginyl residues might mask bitterness .
  • Dough Quality: Monomeric L-glutamic acid improves dough elasticity, but high peptide concentrations could disrupt gluten networks due to competitive ionic interactions .

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